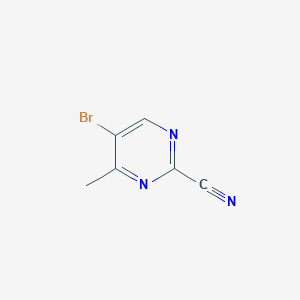

5-Bromo-4-methylpyrimidine-2-carbonitrile

Description

General Context of Pyrimidine (B1678525) Scaffolds in Organic Synthesis

The pyrimidine scaffold is a fundamental building block in the world of organic chemistry. As an aromatic heterocyclic compound, it forms the core structure of numerous biologically crucial molecules. youtube.com Most notably, it is a key component of the nucleobases cytosine, thymine, and uracil, which are integral to the structure of nucleic acids. The versatility of the pyrimidine ring allows for a wide range of chemical modifications, making it a "privileged scaffold" in the design and discovery of new drugs. mdpi.comnih.gov Many compounds containing pyrimidine rings have shown promise as inhibitors of enzymes like Aurora kinases and Polo-like kinases, which are important targets in cancer therapy. nih.gov The development of efficient synthetic routes to create diverse pyrimidine derivatives is a significant area of focus in both organic and pharmaceutical chemistry. nih.gov

Significance of Halogenated Pyrimidine Derivatives as Synthetic Intermediates

The introduction of halogen atoms, such as bromine or chlorine, onto the pyrimidine ring significantly enhances its value as a synthetic intermediate. These halogenated pyrimidines are highly reactive and can be used to create a wide array of more complex molecules. guidechem.com The halogen atoms act as leaving groups, allowing for their replacement with other functional groups through various chemical reactions. This versatility makes halogenated pyrimidines essential building blocks in the synthesis of new pharmaceuticals and materials. guidechem.com

Overview of Research Directions Pertaining to 5-Bromo-4-methylpyrimidine-2-carbonitrile

This compound is a highly functionalized pyrimidine derivative that serves as a valuable starting material for the synthesis of more complex molecules. Its structure, featuring a bromine atom, a methyl group, and a carbonitrile (cyano) group, offers multiple points for chemical modification. Current research is focused on utilizing this compound to build new molecules with potential applications in medicine and materials science. A key area of investigation involves using palladium-catalyzed cross-coupling reactions to replace the bromine atom with other chemical groups. Additionally, the carbonitrile group can be chemically transformed into other functional groups, further expanding the range of possible products.

Structure

2D Structure

3D Structure

Properties

CAS No. |

114969-80-1 |

|---|---|

Molecular Formula |

C6H4BrN3 |

Molecular Weight |

198.02 g/mol |

IUPAC Name |

5-bromo-4-methylpyrimidine-2-carbonitrile |

InChI |

InChI=1S/C6H4BrN3/c1-4-5(7)3-9-6(2-8)10-4/h3H,1H3 |

InChI Key |

QDFZOFDLUXSSEY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1Br)C#N |

Origin of Product |

United States |

Chemical and Physical Properties of 5 Bromo 4 Methylpyrimidine 2 Carbonitrile

The utility of 5-Bromo-4-methylpyrimidine-2-carbonitrile in the laboratory is defined by its specific chemical and physical characteristics.

| Property | Value |

| Molecular Formula | C6H4BrN3 |

| Molecular Weight | 198.02 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 105-109 °C |

| CAS Number | 13479-79-1 |

Synthesis of 5 Bromo 4 Methylpyrimidine 2 Carbonitrile

The primary method for preparing 5-Bromo-4-methylpyrimidine-2-carbonitrile involves the bromination of a pyrimidine (B1678525) precursor. A patent describes a one-step reaction to produce 5-bromo-2-substituted pyrimidines using 2-bromomalonaldehyde (B19672) and an amidine compound as starting materials. google.com This approach is highlighted for its simplicity, safety, short reaction time, and low cost, making it suitable for large-scale production in the pharmaceutical and chemical industries. google.com

Sophisticated Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular vibrations and, by extension, the structural framework of a compound. These techniques are instrumental in identifying the functional groups and probing the intramolecular and intermolecular interactions.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.

For 5-Bromo-4-methylpyrimidine-2-carbonitrile, characteristic absorption bands would be expected for the C≡N (nitrile), C-Br (bromo), C-H (in the methyl group and the aromatic ring), and the pyrimidine (B1678525) ring vibrations. The nitrile group typically exhibits a strong, sharp absorption band in the region of 2200-2260 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrimidine ring are expected in the 2800-3100 cm⁻¹ region. The C-Br stretching vibration usually appears in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The pyrimidine ring itself will have a series of characteristic stretching and bending vibrations.

Table 1: FT-IR Spectral Data for a Structurally Related Compound

| Compound Name | Technique | Key Vibrational Frequencies (cm⁻¹) | Source of Spectrum |

| 5-Bromo-4-methylpyrimidin-2-amine | KBr | (Specific peak data not publicly detailed) | Bio-Rad Laboratories, Inc. |

Note: While the source confirms the existence of the spectrum, specific peak values are not detailed in the provided public information.

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of laser light. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

In the FT-Raman spectrum of this compound, the C≡N stretching vibration would also be a prominent feature. The symmetric vibrations of the pyrimidine ring are expected to be strong Raman scatterers. The C-Br bond, being relatively non-polar, should also give rise to a detectable Raman signal.

Similar to the FT-IR data, specific experimental FT-Raman spectra for this compound are not widely published. However, the spectrum for 5-Bromo-4-methylpyrimidin-2-amine has been recorded, indicating the feasibility of such analysis for this class of compounds.

Table 2: FT-Raman Spectral Data for a Structurally Related Compound

| Compound Name | Technique | Key Vibrational Frequencies (cm⁻¹) | Source of Spectrum |

| 5-Bromo-4-methylpyrimidin-2-amine | FT-Raman | (Specific peak data not publicly detailed) | Bio-Rad Laboratories |

Note: The availability of the spectrum is confirmed, but detailed peak information is not publicly accessible.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show two distinct signals:

A singlet for the methyl (CH₃) protons.

A singlet for the proton on the pyrimidine ring (at position 6).

The chemical shifts (δ) of these signals are influenced by the electronic effects of the substituents on the pyrimidine ring. The electron-withdrawing nature of the nitrile and bromo groups would be expected to shift the ring proton to a lower field (higher ppm value).

While specific ¹H NMR data for the target compound is scarce in the public domain, analysis of the structurally similar compound 5-Bromopyrimidine-2-carbonitrile , which lacks the methyl group, shows a signal for the pyrimidine protons. google.com This provides a basis for predicting the spectral features of this compound.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ | ~2.5 - 2.8 | Singlet |

| Pyrimidine-H6 | ~8.8 - 9.2 | Singlet |

Note: These are predicted values based on the analysis of similar structures and general principles of NMR spectroscopy.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The expected signals are for:

The methyl carbon (-CH₃).

The carbon of the nitrile group (-C≡N).

The four carbon atoms of the pyrimidine ring (C2, C4, C5, and C6).

The chemical shifts of these carbons are highly dependent on their hybridization and the electronic environment. The carbon of the nitrile group is typically found in the 110-125 ppm range. The sp² hybridized carbons of the pyrimidine ring will have signals in the aromatic region of the spectrum, with their exact positions influenced by the bromo, methyl, and nitrile substituents.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₃ | ~20 - 25 |

| -C≡N | ~115 - 120 |

| C5-Br | ~110 - 115 |

| C2-CN | ~140 - 145 |

| C4-CH₃ | ~160 - 165 |

| C6 | ~160 - 165 |

Note: These are estimated chemical shifts based on known substituent effects and data from related pyrimidine structures.

To unambiguously assign the ¹H and ¹³C NMR signals and to further elucidate the molecular structure, advanced 2D NMR experiments are invaluable.

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. For this compound, it would show a correlation between the methyl protons and the methyl carbon, and between the H6 proton and the C6 carbon.

¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the methyl protons and the C4 and C5 carbons of the pyrimidine ring, and between the H6 proton and the C2, C4, and C5 carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through chemical bonds. In a molecule like this compound, NOESY could potentially show a spatial relationship between the methyl protons and the H6 proton, providing further confirmation of the structure.

While specific 2D NMR data for this compound is not available in the reviewed literature, the application of these techniques would be a standard and essential step in the complete structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For aromatic and heterocyclic compounds like this compound, this absorption corresponds to the promotion of electrons from lower-energy molecular orbitals to higher-energy ones.

The pyrimidine core gives rise to two primary types of electronic transitions: π→π* and n→π. The π→π transitions are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* (non-bonding to anti-bonding) transitions involve the promotion of an electron from a non-bonding orbital, such as those on the nitrogen atoms of the pyrimidine ring, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π→π* transitions.

The absorption maxima (λ_max_) are significantly influenced by the nature and position of substituents on the pyrimidine ring.

Bromo Group: Halogen substituents, such as bromine, can induce a bathochromic (red) shift in the absorption bands due to their electron-donating resonance effect and the "heavy atom" effect. Studies on halogenated pyrimidines show that halogenation can cause noticeable shifts, particularly in higher-energy absorption bands. rsc.org

Methyl Group: An electron-donating group like methyl typically causes a slight bathochromic shift.

Carbonitrile Group: The cyano group (-C≡N) is an electron-withdrawing group and can extend the π-system, which often results in a red shift of the π→π* transition.

For this compound, the UV-Vis spectrum is expected to display characteristic absorption bands consistent with a substituted pyrimidine structure. While a specific experimental spectrum for this exact compound is not detailed in the surveyed literature, data from analogous pyrimidine derivatives allow for an estimation of the expected absorption regions. nih.govacs.org

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength (λ_max) Range | Typical Molar Absorptivity (ε) | Associated Orbitals |

| π→π | 220-280 nm | High ( > 5,000 M⁻¹cm⁻¹) | Promotion of electron from π bonding orbital to π antibonding orbital. |

| n→π | 290-340 nm | Low ( < 1,000 M⁻¹cm⁻¹) | Promotion of electron from a nitrogen lone pair (n) to a π antibonding orbital. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 0.001 Da). This precision makes it possible to distinguish between different molecular formulas that might otherwise have the same integer mass.

For this compound, the molecular formula is C₆H₄BrN₃. A key feature in the mass spectrum of a brominated compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a pair of molecular ion peaks (M⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da, which is a clear signature for the presence of a single bromine atom. nih.govresearchgate.net

HRMS analysis, often using techniques like electrospray ionization (ESI), would involve measuring the exact mass of the molecular ion and comparing it to the theoretically calculated mass. acs.org A close match between the experimental and theoretical values provides definitive confirmation of the elemental formula.

Table 2: Calculated High-Resolution Mass Data for this compound (C₆H₄BrN₃)

| Isotopic Peak | Isotope Composition | Calculated Monoisotopic Mass (Da) | Expected Relative Abundance (%) |

| [M]⁺ | C₆H₄⁷⁹BrN₃ | 208.9616 | 100.0 |

| [M+1]⁺ | C₅¹³CH₄⁷⁹BrN₃ | 209.9649 | 6.7 |

| [M+2]⁺ | C₆H₄⁸¹BrN₃ | 210.9595 | 97.3 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide information about connectivity and electronic properties, single-crystal X-ray crystallography offers the most definitive insight into the three-dimensional structure of a molecule in the solid state. This technique determines the precise spatial arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal.

A search of the crystallographic literature did not yield a reported structure for this compound. However, the crystal structure of the closely related analogue, 5-Bromo-4-methylpyrimidin-2-amine (CCDC accession number: 264515), has been determined and provides valuable structural information applicable to the target compound. nih.gov The primary difference is the substitution of a carbonitrile group for an amine group at the C2 position.

The analysis of 5-Bromo-4-methylpyrimidin-2-amine reveals key structural parameters that define the geometry of the brominated pyrimidine core. The pyrimidine ring is essentially planar, as expected for an aromatic system. The crystallographic data provides precise measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group and the pyrimidine nitrogen atoms, which dictate the crystal packing.

Table 3: Selected Crystallographic Data for the Analogue 5-Bromo-4-methylpyrimidin-2-amine

| Parameter | Value |

| Compound | 5-Bromo-4-methylpyrimidin-2-amine |

| CCDC Number | 264515 nih.gov |

| Molecular Formula | C₅H₆BrN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 7.975(2) |

| b (Å) | 12.378(3) |

| c (Å) | 7.420(2) |

| α (°) | 90 |

| β (°) | 108.63(3) |

| γ (°) | 90 |

| Volume (ų) | 694.3(3) |

| Z (Molecules/Unit Cell) | 4 |

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Methylpyrimidine 2 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool for elucidating the molecular structure, electronic properties, and reactivity of novel chemical entities. For 5-Bromo-4-methylpyrimidine-2-carbonitrile, a comprehensive theoretical investigation would provide invaluable insights into its chemical behavior. Such studies are typically performed using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. niscpr.res.innih.gov

Density Functional Theory (DFT) Optimizations

The initial step in a computational study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. For this compound, this would be achieved using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) in conjunction with a comprehensive basis set like 6-311++G(d,p). nih.govscirp.org The B3LYP functional is widely used due to its proven efficacy in calculating the electronic structure of organic molecules. niscpr.res.in The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. youtube.com The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Representative Optimized Geometrical Parameters for this compound (B3LYP/6-311++G(d,p)) This data is illustrative and based on general values for similar chemical structures.

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C2-CN | 1.44 |

| C4-CH3 | 1.52 | |

| C5-Br | 1.90 | |

| N1-C2 | 1.33 | |

| C4-C5 | 1.39 | |

| Bond Angle (°) | N1-C2-N3 | 125.0 |

| C2-N3-C4 | 115.0 | |

| N3-C4-C5 | 128.0 | |

| C4-C5-C6 | 115.0 | |

| Br-C5-C4 | 120.0 |

Vibrational Frequency Analysis and Potential Energy Distribution (PED)

Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. niscpr.res.in This analysis also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated vibrational frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

To provide a detailed assignment of the vibrational modes, a Potential Energy Distribution (PED) analysis is conducted. sciensage.info PED quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a particular normal mode of vibration. This allows for an unambiguous assignment of the spectral bands. For this compound, characteristic vibrations would include the C≡N stretching of the nitrile group, C-Br stretching, C-H stretching of the methyl group, and various pyrimidine (B1678525) ring stretching and deformation modes.

Table 2: Representative Vibrational Frequencies and PED Assignments for this compound This data is illustrative and based on general values for similar chemical structures.

| Frequency (cm⁻¹) | Assignment | PED Contribution |

| 2240 | C≡N stretch | 95% C≡N stretch |

| 3050 | C-H stretch (ring) | 98% C-H stretch |

| 2980 | C-H stretch (methyl) | 96% C-H asymm. stretch |

| 1580 | C=N stretch (ring) | 85% C=N stretch, 10% C=C stretch |

| 1450 | CH₃ bend | 88% CH₃ bend |

| 650 | C-Br stretch | 75% C-Br stretch, 15% ring deformation |

Electronic Structure and Molecular Orbital Theory

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sciensage.info The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. sciensage.info For this compound, the HOMO is expected to be localized on the electron-rich pyrimidine ring and the bromine atom, while the LUMO is likely to be centered on the electron-withdrawing nitrile group and the pyrimidine ring.

Table 3: Representative Frontier Molecular Orbital Properties for this compound This data is illustrative and based on general values for similar chemical structures.

| Parameter | Value (eV) |

| HOMO Energy | -7.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap | 5.35 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. sciensage.info The MEP map plots the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyrimidine ring and the nitrile group, as well as the bromine atom, are expected to be regions of negative electrostatic potential, making them likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl group and the carbon atoms of the pyrimidine ring adjacent to the electron-withdrawing groups would exhibit positive potential.

Table 4: Representative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix This data is illustrative and based on general values for similar chemical structures.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N1 | π(C2-N3) | 25.5 |

| LP(1) N3 | π(C2-N1) | 22.8 |

| LP(1) Br | σ(C5-C6) | 5.2 |

| π(C5-C6) | π(C4-N3) | 18.9 |

Global Reactivity Descriptors (e.g., Electrophilicity Index, Chemical Hardness, Softness)

Global reactivity descriptors are fundamental concepts in computational chemistry, derived from Density Functional Theory (DFT), that provide insight into the reactivity and stability of a molecule. These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η) and Softness (S) : Chemical hardness is a measure of a molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. Chemical softness is the reciprocal of hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 1: Illustrative Global Reactivity Descriptors for a Pyrimidine Derivative

| Descriptor | Formula | Illustrative Value |

| HOMO Energy | EHOMO | -6.8 eV |

| LUMO Energy | ELUMO | -1.5 eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 eV |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.65 eV |

| Chemical Softness | S = 1 / (2η) | 0.188 eV-1 |

| Electronegativity | χ = -(EHOMO + ELUMO) / 2 | 4.15 eV |

| Electrophilicity Index | ω = χ2 / (2η) | 3.26 eV |

Note: The values in this table are for illustrative purposes and are not the actual calculated values for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com This technique calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. hymasynthesis.comnih.gov

The simulation of the UV-Vis spectrum for this compound would involve optimizing the ground state geometry of the molecule using DFT, followed by a TD-DFT calculation to determine the energies of various electronic transitions. The results are often compared with experimental spectra to validate the computational method and to assign the observed absorption bands to specific electronic transitions, such as n → π* or π → π*. nih.gov

Table 2: Illustrative Simulated UV-Vis Absorption Data

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 4.20 | 295 | 0.015 |

| S0 → S2 | 4.85 | 256 | 0.230 |

| S0 → S3 | 5.50 | 225 | 0.110 |

Note: This table presents hypothetical data to illustrate the output of a TD-DFT calculation.

Computational Exploration of Reaction Mechanisms

Computational chemistry provides invaluable tools for elucidating the step-by-step pathways of chemical reactions.

Potential Energy Surface (PES) Analysis

The Potential Energy Surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. By mapping the PES, chemists can identify stable molecules (reactants, products, intermediates) which correspond to energy minima, and the transition states that connect them. For a reaction involving this compound, a PES analysis would reveal the most favorable reaction pathways by comparing the energy barriers of different possible routes.

Transition State Characterization

A transition state is the highest energy point along the reaction coordinate between reactants and products. Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy of a reaction, which in turn determines the reaction rate. Computational methods are used to locate these saddle points on the PES and to confirm their identity by vibrational frequency analysis, where a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Topology Analysis (e.g., Electron Localization Function (ELF), Localized Orbital Locator (LOL), Reduced Density Gradient (RDG))

Topological analysis of the electron density provides a detailed picture of chemical bonding and non-covalent interactions within a molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : These functions reveal the regions in a molecule where electrons are likely to be found, thus providing a visual representation of chemical bonds and lone pairs.

Reduced Density Gradient (RDG) : The RDG is particularly useful for identifying and characterizing non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.net An analysis of the RDG for this compound could provide insights into its intermolecular interactions in a condensed phase.

Molecular Dynamics (MD) Simulations for Complex Stability and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed understanding of the dynamic behavior of molecules. For this compound, MD simulations could be used to study its behavior in a solvent, to investigate the stability of complexes it might form with other molecules (such as biological macromolecules), and to analyze the nature and strength of these interactions over time.

Strategic Applications in Organic Synthesis and Functional Material Development

As a Key Building Block for Complex Organic Molecules

5-Bromo-4-methylpyrimidine-2-carbonitrile serves as a crucial starting material for constructing more elaborate molecular structures. The bromine atom at the C-5 position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. mdpi.comwhiterose.ac.uk Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of a wide variety of substituents, including aryl, alkyl, alkynyl, and amino groups, at this position. researchgate.net

The general catalytic cycle for these transformations typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with a coupling partner (like an organoboron compound in the Suzuki reaction), and reductive elimination to form the new carbon-carbon or carbon-nitrogen bond while regenerating the catalyst. mdpi.comnih.gov The nitrile group at the C-2 position offers another site for chemical modification, capable of being hydrolyzed to a carboxylic acid or reduced to an amine, further expanding its synthetic utility.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Substituted Heterocycles (Analogous to this compound)

| Reaction Type | Aryl Halide Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 5-Bromopyrimidine | Arylboronic Acid | Pd(dppf)Cl₂ / KOAc | Dioxane, Heat | 5-Arylpyrimidine | mdpi.com |

| Sonogashira Coupling | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | Microwave, 60 °C | Aryl-Alkyne | mdpi.com |

| Buchwald-Hartwig Amination | 5-Bromo-2,4-dichloropyrimidine | Aniline | DIPEA | Isopropanol | 5-Bromo-4-chloro-N-phenylpyrimidin-2-amine | mdpi.com |

Contribution to the Synthesis of Diverse Heterocyclic Systems

The reactivity of this compound makes it an ideal precursor for synthesizing a variety of other heterocyclic systems. mdpi.com Through sequential or tandem reactions, the pyrimidine (B1678525) ring can be annulated or used as a scaffold to build fused ring systems or bi-heterocyclic structures. For instance, an initial Sonogashira coupling to introduce an alkyne can be followed by an intramolecular cyclization to form furo[3,2-d]pyrimidines or other related fused heterocycles. researchgate.netnih.gov

Furthermore, the nitrile group can participate in cyclization reactions. For example, reaction with hydrazine (B178648) can yield hydrazinyl intermediates, which can then be cyclized with various reagents to form triazoles, pyrazoles, or other nitrogen-containing heterocycles fused or attached to the pyrimidine ring. nih.govnih.gov This versatility allows chemists to generate libraries of complex heterocyclic compounds from a single, readily accessible starting material. organic-chemistry.org

Precursor for the Development of Novel Functionalized Materials

The development of novel materials with specific electronic, optical, or biological properties often relies on the synthesis of highly conjugated organic molecules. Pyrimidine derivatives are frequently used in this context. researchgate.net this compound is a valuable precursor for such materials. The ability to introduce various aromatic and heteroaromatic systems via Suzuki or Stille coupling at the C-5 position allows for the systematic tuning of the electronic properties of the resulting molecule. researchgate.net

These extended π-systems are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The resulting compounds, often featuring dithienyl or phenyl-substituted pyrimidine cores, can exhibit interesting redox and optical properties, making them candidates for use in these advanced materials. researchgate.net

Role in the Synthesis of Fine Chemicals

Fine chemicals are pure, single substances produced in limited quantities for specialized applications, most notably in the pharmaceutical industry. chemscene.com Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs. mdpi.com this compound serves as an important intermediate in the synthesis of these high-value compounds. google.com

Its functional handles allow for the strategic introduction of various pharmacophores. For example, the C-5 position can be functionalized to interact with specific biological targets, while the C-2 nitrile can be converted into an amide or amine to modulate solubility or form hydrogen bonds. The synthesis of substituted 2-aminopyrimidines and pyrimidine-5-carbonitriles has been linked to the development of kinase inhibitors and other therapeutic agents. nih.govnih.govjapsonline.com The ability to construct complex and diverse molecular architectures from this building block makes it a key component in the discovery and production of new pharmaceuticals. chemscene.com

Emerging Research Frontiers and Future Perspectives

Development of Green and Sustainable Synthetic Routes

The push towards environmentally benign chemical manufacturing has led to the investigation of greener synthetic pathways for pyrimidine (B1678525) derivatives, principles which are applicable to the production of 5-Bromo-4-methylpyrimidine-2-carbonitrile. The primary goals are to reduce waste, minimize the use of hazardous materials, and lower energy consumption.

Key strategies in this domain include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased product yields, and enhanced purities when compared to conventional heating methods. researchgate.net For the synthesis of fused pyrimidine systems, microwave-assisted reactions have been successfully conducted in catalyst-free conditions, highlighting a sustainable and efficient approach. researchgate.net

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing the synthesis of complex molecules. nih.gov By using packed-bed reactors or coil systems, reactions can be performed safely at superheated temperatures, accelerating reaction rates. nih.govchemicalbook.com This technology is particularly advantageous for handling potentially hazardous intermediates and for scaling up production in a more controlled and reproducible manner. researchgate.net

Eco-Friendly Solvents and Catalyst-Free Conditions: A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives like water or ethanol. researchgate.net Research has demonstrated the feasibility of one-pot, multi-component reactions for building pyrimidine rings under catalyst-free conditions, which simplifies purification and reduces metallic waste streams. researchgate.netorganic-chemistry.org

The table below summarizes green chemistry principles and their potential application in the synthesis of this compound and related compounds.

| Green Chemistry Approach | Principle | Potential Application to Pyrimidine Synthesis |

| Microwave Irradiation | Utilizes microwave energy to heat reactions, reducing time and increasing yields. researchgate.net | Rapid, high-yield synthesis of pyrimidine precursors and fused-ring systems. researchgate.net |

| Flow Chemistry | Reactions are run in a continuous stream, allowing for precise control, enhanced safety, and easier scalability. nih.gov | Safe and efficient production, particularly for reactions involving exothermic steps or unstable intermediates. chemicalbook.comresearchgate.net |

| Multi-Component Reactions | Combines three or more reactants in a single step to build complex molecules, improving atom economy. organic-chemistry.org | One-pot synthesis of the core pyrimidine ring from simple starting materials like amidines and ketones. organic-chemistry.org |

| Catalyst-Free Conditions | Avoids the use of (often heavy metal) catalysts, simplifying product purification and reducing waste. researchgate.net | Synthesis of fused pyrimidines without the need for a metallic catalyst, lowering environmental impact. researchgate.net |

Exploration of Novel Catalytic Transformations

The bromine atom at the C5-position of this compound serves as a highly effective "handle" for introducing molecular diversity through catalytic cross-coupling reactions. This area of research is critical for creating libraries of novel derivatives for screening and development.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. It has been extensively used for the arylation of brominated pyrimidines, coupling them with various aryl- and heteroaryl-boronic acids using palladium catalysts like Pd(PPh₃)₄. mdpi.comrsc.org Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a wide range of N-substituted pyrimidine derivatives. rsc.org These reactions are fundamental for modifying the this compound scaffold.

Direct C-H Functionalization: As a more atom-economical alternative to traditional cross-coupling, direct C-H activation has gained prominence. This strategy involves the direct transformation of a C-H bond on the pyrimidine ring or a coupling partner, bypassing the need for pre-functionalization (e.g., halogenation or boronation). nih.govthieme-connect.com Metal-catalyzed C-H functionalization can be used for arylation, alkylation, and other modifications, offering a more streamlined route to complex pyrimidines. thieme-connect.comresearchgate.net Research has also explored metal-free C-H borylation, which provides synthetically valuable organoboron compounds from 2-pyrimidylanilines. rsc.org

The following table outlines key catalytic reactions applicable to the functionalization of this compound.

| Catalytic Reaction | Catalyst System (Example) | Bond Formed | Description |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Base | C-C | Couples the C5-bromo position with an organoboron reagent (e.g., arylboronic acid) to add new carbon-based substituents. mdpi.commdpi.com |

| Buchwald-Hartwig Amination | Pd-precatalyst / Ligand (e.g., RuPhos) / Base | C-N | Couples the C5-bromo position with a primary or secondary amine to introduce nitrogen-based functional groups. rsc.orgnih.gov |

| Direct C-H Arylation | Pd(OAc)₂ / Ligand / Oxidant | C-C | Couples a C-H bond of the pyrimidine directly with an (hetero)arene, avoiding pre-functionalization steps. thieme-connect.com |

Advanced Computational Design and Prediction of Novel Derivatives

In silico techniques are indispensable in modern drug discovery and materials science, accelerating the design-synthesis-test cycle by prioritizing the most promising molecules. For this compound, these methods guide the rational design of derivatives with enhanced biological activity or desired physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of pyrimidine derivatives, QSAR models can predict the activity of newly designed, unsynthesized compounds, thereby focusing synthetic efforts on candidates with the highest probability of success. japsonline.commdpi.comnih.gov Both multiple linear regression (MLR) and artificial neural network (ANN) approaches have been used to build robust QSAR models for pyrimidine derivatives. nih.gov

Molecular Docking: This computational technique predicts the preferred orientation and binding affinity of a molecule when bound to a biological target, such as a protein or enzyme. unair.ac.idresearchgate.net For derivatives of this compound, docking studies can identify key interactions (e.g., hydrogen bonds) with amino acid residues in a target's active site, helping to explain structure-activity relationships and design more potent inhibitors. nih.govaip.org

Density Functional Theory (DFT): DFT is a quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.comnumberanalytics.com It can be used to calculate properties like frontier molecular orbitals (FMOs) and hyperpolarizability, providing insights into the electronic behavior and potential applications of novel pyrimidine derivatives in materials science. mdpi.com

The table below details common computational methods and their role in pyrimidine derivative design.

| Computational Method | Purpose | Application in Derivative Design |

| QSAR | Predicts biological activity based on chemical structure. nih.govjapsonline.com | Prioritizes synthesis of novel analogues predicted to have high activity. mdpi.comnih.gov |

| Molecular Docking | Simulates the interaction between a ligand and a biological target. unair.ac.idnih.gov | Designs derivatives with improved binding affinity and selectivity for a specific protein. researchgate.netrsc.org |

| DFT | Calculates electronic structure and reactivity descriptors. mdpi.comnumberanalytics.com | Predicts molecular stability, reactivity, and electronic properties for materials science applications. mdpi.com |

Integration with Automated Synthesis and Machine Learning Approaches

The convergence of automated synthesis, high-throughput screening (HTS), and artificial intelligence is creating a paradigm shift in chemical research. This integrated approach allows for the rapid exploration of vast chemical spaces to identify novel compounds with desired functions.

Automated and Parallel Synthesis: Automated platforms, often employing 24-well or 96-well reaction blocks and robotic liquid handlers, enable the parallel synthesis of large libraries of compounds. acs.orgnih.gov Starting from a core scaffold like this compound, hundreds of derivatives can be generated by systematically introducing a diverse set of building blocks via robust reactions like cross-coupling. nih.gov This method drastically increases the output of new chemical entities for screening.

High-Throughput Screening (HTS): HTS leverages robotics and automation to rapidly test the biological activity of thousands of compounds. nih.govyoutube.com Libraries of pyrimidine derivatives generated through automated synthesis can be quickly evaluated against various biological targets to identify "hits." nih.govnih.gov

Machine Learning (ML) and AI: Machine learning algorithms are increasingly used to analyze large datasets from HTS campaigns and computational studies. numberanalytics.comnih.gov ML models can identify complex structure-activity relationships that are not obvious to human researchers. researchgate.net These models can then be used to predict the properties of virtual compounds, guiding the design of the next generation of derivatives in an iterative cycle of "design, build, test, and learn." nih.govnih.gov This approach avoids wasted time and resources by focusing on molecules with the highest predicted potential. nih.gov

This integrated workflow creates a powerful discovery engine: an automated platform synthesizes a diverse library of derivatives based on this compound; HTS identifies active compounds; and a machine learning model learns from the data to propose new, optimized structures for the next round of synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.